molecular formula C6H5ClN2O3S B8729334 Benzenediazonium, 4-sulfo-, chloride CAS No. 6118-33-8

Benzenediazonium, 4-sulfo-, chloride

Cat. No.: B8729334
CAS No.: 6118-33-8
M. Wt: 220.63 g/mol
InChI Key: MVAFULKLPSJSGW-UHFFFAOYSA-N
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Description

Benzenediazonium, 4-sulfo-, chloride (C₆H₅N₂O₃S·Cl) is a diazonium salt characterized by a sulfonic acid (-SO₃H) substituent at the para position of the benzene ring. This electron-withdrawing group significantly influences its chemical behavior, enhancing stability compared to unsubstituted benzenediazonium chloride but reducing solubility in aqueous media . The compound is synthesized via diazotization of 4-aminobenzenesulfonic acid under acidic conditions, typically involving sodium nitrite and hydrochloric acid at 0–5°C . Its primary applications lie in diazoamino coupling reactions with heterocyclic amines to form potassium salts of 4-substituted aminoazobenzenesulfonic acids, which exhibit anti-inflammatory activity in biological studies . The sulfonic acid group also facilitates salt formation (e.g., potassium salts) to improve solubility for pharmaceutical and dye-related applications .

Properties

CAS No.

6118-33-8

Molecular Formula

C6H5ClN2O3S

Molecular Weight

220.63 g/mol

IUPAC Name

4-sulfobenzenediazonium;chloride

InChI

InChI=1S/C6H4N2O3S.ClH/c7-8-5-1-3-6(4-2-5)12(9,10)11;/h1-4H;1H

InChI Key

MVAFULKLPSJSGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+]#N)S(=O)(=O)O.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Diazonium Salts

Structural and Functional Comparisons

The following table summarizes key differences between Benzenediazonium, 4-sulfo-, chloride and analogous diazonium salts:

Compound Name Molecular Formula Substituent Solubility Stability Reactivity Profile Applications
Benzenediazonium chloride C₆H₅N₂Cl None (parent compound) Soluble in cold water Stable at 0–5°C; decomposes above 10°C High reactivity in Sandmeyer, Gatterman, and azo-coupling reactions Dye synthesis (e.g., Methyl Yellow)
This compound C₆H₅N₂O₃S·Cl -SO₃H (para) Insoluble in water; forms soluble salts (e.g., K⁺ salts) Enhanced stability due to electron-withdrawing -SO₃H group Moderate reactivity; requires basic conditions for coupling with amines Anti-inflammatory agents, specialized dyes
4-Methoxybenzenediazonium chloride C₇H₇ClN₂O -OCH₃ (para) Limited water solubility; often used in organic solvents Less stable than sulfonated derivative due to electron-donating -OCH₃ High reactivity in electrophilic substitution; forms azo dyes under mild conditions Vibrant azo dyes (e.g., Fast Blue VB)
4-Chlorobenzenediazonium chloride C₆H₄ClN₂Cl -Cl (para) Low water solubility Moderate stability; intermediate between -SO₃H and -OCH₃ derivatives Reacts with thiazole derivatives to form heterocyclic pharmaceuticals Pharmaceutical intermediates

Reactivity and Stability Trends

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The -SO₃H group in this compound stabilizes the diazonium ion via resonance and inductive effects, delaying decomposition compared to the parent compound. However, it reduces electrophilicity, necessitating basic conditions for coupling reactions .
    • Conversely, 4-methoxybenzenediazonium chloride’s -OCH₃ group donates electrons, increasing electrophilicity but reducing thermal stability. This makes it highly reactive in azo-coupling at ambient temperatures .
  • Solubility and Salt Formation :

    • The insolubility of this compound in water is mitigated by salt formation (e.g., potassium salts), enhancing bioavailability for pharmaceutical use . In contrast, 4-chloro and 4-methyl derivatives often require polar aprotic solvents like DMF for reactions .
  • Synthetic Utility :

    • Benzenediazonium chloride (unsubstituted) is pivotal in large-scale dye manufacturing due to its straightforward synthesis and versatility .
    • The sulfonated derivative’s niche lies in bioactive compound synthesis, while methoxy and chloro variants are preferred for high-yield azo dye production under controlled conditions .

Application-Specific Comparisons

  • Pharmaceuticals : this compound-derived potassium salts show promise as anti-inflammatory agents, whereas 4-chloro derivatives are intermediates in thiazolo[4,5-d]thiazole pharmaceuticals .
  • Dyes : The parent compound and 4-methoxy derivative produce intense azo dyes, but the sulfonated variant’s dyes are less common due to solubility challenges .

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